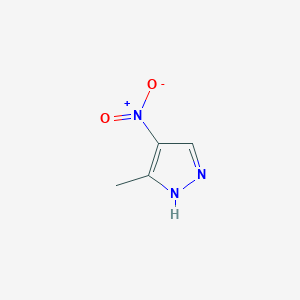

3-Methyl-4-nitro-1H-pyrazole

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-methyl-4-nitro-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2/c1-3-4(7(8)9)2-5-6-3/h2H,1H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTZYTQJELOHMMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60201490 | |

| Record name | 1H-Pyrazole, 3-methyl-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60201490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5334-39-4 | |

| Record name | 3-Methyl-4-nitro-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5334-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole, 3-methyl-4-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005334394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5334-39-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1410 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Pyrazole, 3-methyl-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60201490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-4-nitro-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Methyl 4 Nitro 1h Pyrazole and Its Analogues

Classical Synthetic Routes

Traditional methods for the synthesis of 3-methyl-4-nitro-1H-pyrazole and related pyrazole (B372694) derivatives primarily involve nitration and rearrangement reactions, as well as condensation and cyclization protocols. Esterification reactions also play a role in the synthesis of certain pyrazole precursors.

Nitration and Rearrangement Strategies for Pyrazole Derivatives

The introduction of a nitro group onto the pyrazole ring is a key step in the synthesis of this compound. Direct nitration of pyrazole can yield 1-nitropyrazole, which can then undergo rearrangement to form 4-nitropyrazole under acidic conditions at low temperatures. globalresearchonline.net A common method for the synthesis of 3-nitropyrazole involves a two-step reaction: the nitration of pyrazole to produce N-nitropyrazole, followed by its rearrangement in an organic solvent. nih.gov Nitrating agents such as a mixture of nitric acid and sulfuric acid, or nitric acid with acetic anhydride (B1165640) and acetic acid, are frequently employed. nih.gov

For instance, the synthesis of 5-chloro-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole is achieved by nitrating 5-chloro-3-methyl-1-phenyl-1H-pyrazole with fuming nitric acid in acetic anhydride. mdpi.compreprints.org This reaction specifically leads to nitration at the fourth position of the pyrazole ring. mdpi.com In another example, 3-methyl-1,4-dinitro-1H-pyrazole has been synthesized by reacting 3-methylpyrazole (B28129) with ammonium (B1175870) nitrate (B79036) in trifluoroacetic acid and trifluoroacetic acid anhydride at low temperatures. researchgate.net

The rearrangement of nitro groups is a crucial strategy. N-nitropyrazole can rearrange to 4-nitropyrazole in sulfuric acid at room temperature. nih.gov Similarly, 3-nitropyrazole can be obtained by the thermal rearrangement of 1-nitro-1H-pyrazole in a suitable solvent like benzonitrile. chemicalbook.com The reaction of 3-methyl-1,4-dinitro-1H-pyrazole with arylhydrazines can lead to the formation of 1-aryl-5-methyl-4-nitro-1H-pyrazoles and, in some cases, a mixture of 1-aryl-3-methyl-4-nitro-1H-pyrazoles and 1-aryl-5-methyl-4-nitro-1H-pyrazoles through an ANRORC (Addition of the Nucleophile, Ring Opening, Ring Closure) mechanism. researchgate.net

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 5-chloro-3-methyl-1-phenyl-1H-pyrazole | Fuming nitric acid, acetic anhydride, 0°C to room temp. | 5-chloro-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole | 85% | mdpi.compreprints.org |

| 3-methylpyrazole | Ammonium nitrate, trifluoroacetic acid, trifluoroacetic acid anhydride, -18°C | 3-methyl-1,4-dinitro-1H-pyrazole | Not Specified | researchgate.net |

| 1-nitro-1H-pyrazole | Benzonitrile, reflux, 2 hours | 3-Nitro-1H-pyrazole | 91% | chemicalbook.com |

Condensation and Cyclization Protocols

Condensation and cyclization reactions are fundamental to the construction of the pyrazole ring. researchgate.net A widely used method is the reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. google.com For example, pyrazoles can be synthesized by the condensation of acetylacetone (B45752) with phenylhydrazine. tandfonline.com

Multicomponent reactions (MCRs) offer an efficient pathway to complex pyrazole derivatives in a single step. hilarispublisher.com One such approach involves the four-component condensation of ethyl acetoacetate, hydrazine hydrate (B1144303), aromatic aldehydes, and malononitrile. ut.ac.ir This method can be catalyzed by various substances, including preheated fly-ash, to produce dihydropyrano[2,3-c]pyrazole derivatives. ut.ac.ir

The Knorr reaction, involving the condensation of a β-ketoester with a hydrazine, is a classic method for pyrazole synthesis. nih.gov Variations of this include the use of α,β-unsaturated ketones and hydrazines, which can proceed under alkaline conditions. beilstein-journals.org

| Reactants | Catalyst/Conditions | Product Type | Reference |

| Ethyl acetoacetate, hydrazine hydrate, aromatic aldehydes, malononitrile | Preheated fly-ash, water, 70-80°C | Dihydropyrano[2,3-c]pyrazole derivatives | ut.ac.ir |

| Acetylacetone, phenyl hydrazine | Various solid acid catalysts, room temperature, aqueous medium | Substituted pyrazoles | tandfonline.com |

| 1,3-Diketones, hydrazines/hydrazides | Amberlyst-70, room temperature, aqueous medium | Substituted pyrazoles | tandfonline.com |

Esterification Reactions in Pyrazole Synthesis

Esterification is often a key step in preparing precursors for pyrazole synthesis. For instance, 4-nitro-1H-pyrazole-3-carboxylic acid can be converted to its methyl ester using thionyl chloride in methanol. chemicalbook.com This ester can then be used in further reactions. Ethyl propiolate, synthesized via the esterification of propionic acid and ethanol (B145695), is a versatile building block for creating pyrazoles through dipolar cycloaddition reactions. chemicalbook.com

A direct synthesis of pyrazoles from esters has been developed, which involves a tert-butoxide-assisted C–C(=O) coupling reaction to form a β-ketonitrile intermediate, followed by condensation with hydrazine. rsc.orgresearchgate.net This method allows for controlled regioselectivity and substitution patterns on the pyrazole ring. rsc.org For example, reacting an ethyl ester with acetonitrile (B52724) in the presence of potassium tert-butoxide, followed by the addition of hydrazine hydrate, yields 5-aminopyrazoles. rsc.org

| Starting Material | Reagents | Product | Reference |

| 4-nitro-1H-pyrazole-3-carboxylic acid | Thionyl chloride, methanol | 4-nitro-1H-pyrazole-3-carboxylic acid methyl ester | chemicalbook.com |

| Ethyl ester, acetonitrile | Potassium tert-butoxide, hydrazine hydrate | 5-aminopyrazoles | rsc.org |

| Ethyl propiolate, diazo compounds/nitrile imines | Transition metal catalysts | Pyrazoles | chemicalbook.com |

Modern and Sustainable Synthetic Approaches

In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable methods for chemical synthesis. This is reflected in the evolving strategies for producing pyrazole derivatives.

Green Chemistry Principles in Pyrazole Synthesis

The principles of green chemistry, which aim to reduce waste, use less hazardous chemicals, and improve energy efficiency, are increasingly being applied to pyrazole synthesis. researchgate.netpharmacophorejournal.com This includes the use of benign catalysts, alternative energy sources like microwave and ultrasound irradiation, and environmentally friendly solvents. rsc.org

Multicomponent reactions are inherently green as they reduce the number of synthetic steps and purification stages, thus saving time, energy, and materials. derpharmachemica.com The use of recyclable catalysts, such as Amberlyst-70, further enhances the green credentials of these synthetic protocols. tandfonline.com

One of the cornerstones of green chemistry is the use of water as a reaction solvent, as it is non-toxic, non-flammable, and readily available. nih.govbeilstein-journals.org Several methods for pyrazole synthesis have been successfully adapted to aqueous media. beilstein-journals.org

For example, the synthesis of pyrano[2,3-c]pyrazole derivatives has been achieved through a four-component reaction of aryl aldehydes, malononitrile, ethyl acetoacetate, and hydrazine hydrate in water, catalyzed by phenylboronic acid. derpharmachemica.com This method offers advantages such as short reaction times and high yields. derpharmachemica.com Similarly, the condensation of 1,3-dicarbonyls with hydrazines to form pyrazoles can be efficiently carried out in water using a solid acid catalyst like Amberlyst-70. tandfonline.com Ultrasound irradiation has also been employed to facilitate the synthesis of pyrazole fatty esters in water. psu.edu

| Reaction Type | Catalyst/Conditions | Solvent | Advantages | Reference |

| Four-component synthesis of pyrano[2,3-c]pyrazoles | Phenylboronic acid | Water | Shorter reaction times, excellent yields, simple workup | derpharmachemica.com |

| Condensation of 1,3-dicarbonyls and hydrazines | Amberlyst-70, room temperature | Water | Recyclable catalyst, simple, rapid, eco-friendly | tandfonline.com |

| Synthesis of pyrazole fatty esters | Ultrasound irradiation, 60°C | Water | High yields for water-insoluble substrates | psu.edu |

Solvent-Free Conditions

Solvent-free synthesis is a key principle of green chemistry, aiming to reduce pollution and resource consumption. Several methodologies have been developed for synthesizing pyrazole scaffolds without the use of hazardous organic solvents.

One notable approach involves the use of a commercially available organic ionic salt, tetrabutylammonium (B224687) bromide (TBAB), as a reaction medium under solvent-free conditions at room temperature. tandfonline.com This method facilitates a one-pot, three-component reaction between isocyanides, dialkyl acetylenedicarboxylates, and 1,2-dibenzoylhydrazines to produce highly functionalized pyrazoles in good yields (75–86%). tandfonline.comresearchgate.net The reaction is significantly faster in the presence of TBAB compared to conventional solvents like acetone. tandfonline.com

Another strategy employs tetrabutylammonium peroxydisulfate (B1198043) ((TBA)₂S₂O₈) as a catalyst for the one-pot synthesis of fully substituted pyrazoles from aldehydes, arylhydrazines, and β-diketones or β-ketoesters under solvent-free conditions. rsc.org This catalyst is effective in promoting the necessary keto-enol tautomerization and activating the hydrazone intermediate. rsc.org Furthermore, catalyst- and solvent-free thermal heating has been successfully used to synthesize fused 4H-pyran derivatives, such as dihydropyrano[2,3-c]pyrazoles, by reacting pyrazolones with aldehydes and other reagents, demonstrating high atom economy and good-to-excellent yields. rsc.org

Magnetic nanoparticles, such as SrFe₁₂O₁₉, have also been utilized as catalysts in solvent-free, one-pot multicomponent reactions to create coumarin-functionalized pyrazole derivatives, offering advantages like short reaction times and high yields. rsc.org

Table 1: Examples of Solvent-Free Pyrazole Synthesis

| Reactants | Catalyst/Conditions | Product Type | Yield (%) | Reference |

| Isocyanides, Dialkyl acetylenedicarboxylates, 1,2-dibenzoylhydrazines | Tetrabutylammonium bromide (TBAB), Room Temp. | Highly functionalized pyrazoles | 75-86 | tandfonline.com |

| Aldehydes, Arylhydrazines, β-diketones/β-ketoesters | (TBA)₂S₂O₈, Solvent-free | Fully substituted pyrazoles | N/A | rsc.org |

| 3-Methyl-1-phenyl-5-pyrazolone, Aromatic aldehydes, (E)-N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) | Thermal heating, Catalyst-free | Dihydropyrano[2,3-c]pyrazoles | 86-89 | rsc.org |

| Aldehydes, Malononitrile, β-ketoesters, Hydrazine hydrate | SrFe₁₂O₁₉ nanoparticles, Solvent-free | Coumarin-functionalized pyrazoles | High | rsc.org |

Catalytic Methodologies

The use of catalysts is pivotal in modern organic synthesis for enhancing reaction rates, selectivity, and yields. Various catalysts have been effectively employed for the synthesis of pyrazoles.

Lewis Acid Catalysis: Scandium triflate (Sc(OTf)₃) has been identified as an efficient Lewis acid catalyst for the synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazines. scielo.br This method is notable for proceeding smoothly under solvent-free conditions and being effective even with less reactive hydrazines like 4-nitrophenyl hydrazine. scielo.br Similarly, SmCl₃ has been used to catalyze the acylation of β-ketoesters to form 1,3-diketones in situ, which then cyclize with hydrazine to yield 3,4,5-substituted pyrazoles. beilstein-journals.org

Iodine Catalysis: Molecular iodine has emerged as a greener and more economical alternative to transition metals. It can catalyze a one-pot, three-component reaction of benzoylacetonitriles, arylhydrazines, and diaryl diselenides to selectively prepare 5-amino-4-(arylselanyl)-1H-pyrazoles in good to excellent yields. nih.gov

Nanoparticle and Heterogeneous Catalysis: The application of reusable and easily separable catalysts aligns with green chemistry principles. Preheated fly-ash, an industrial waste product, has been successfully used as a cost-effective and non-toxic catalyst for the one-pot synthesis of dihydropyrano[2,3-c]pyrazole derivatives in an aqueous medium, achieving yields of up to 95%. ut.ac.ir Zirconium dioxide (ZrO₂) nanoparticles have also been reported as a reusable catalyst for similar multicomponent syntheses.

Organocatalysis: Simple organic molecules can also act as efficient catalysts. For instance, sodium gluconate has been used as an organic catalyst for the one-pot multicomponent synthesis of dihydropyrano[2,3-c]pyrazoles. rsc.org

Table 2: Catalysts in Pyrazole Synthesis

| Catalyst | Reactants | Product Type | Key Features | Reference |

| Scandium triflate (Sc(OTf)₃) | 1,3-Diketones, Hydrazines | Substituted pyrazoles | Solvent-free, effective for less reactive hydrazines | scielo.br |

| Molecular Iodine (I₂) | Benzoylacetonitriles, Arylhydrazines, Diaryl diselenides | 5-Amino-4-(arylselanyl)-1H-pyrazoles | One-pot, three-component, metal-free | nih.gov |

| Preheated Fly-Ash | Ethyl acetoacetate, Hydrazine hydrate, Malononitrile, Aldehydes | Dihydropyrano[2,3-c]pyrazoles | Eco-friendly, cost-effective, high yields (90-95%) | ut.ac.ir |

| Sodium Gluconate | Aldehydes, Malononitrile, β-ketoesters, Hydrazine hydrate | Dihydropyrano[2,3-c]pyrazoles | Organic catalyst, one-pot reaction | rsc.org |

| Ruthenium complex (Ru₃(CO)₁₂) | 1,3-diols, Arylhydrazines | Pyrazoles and 2-pyrazolines | Acceptorless dehydrogenative coupling | organic-chemistry.org |

One-Pot Multicomponent Reactions for Pyrazole Scaffolds

One-pot multicomponent reactions (MCRs) are highly convergent chemical processes where three or more starting materials react in a single synthetic operation to form a final product that incorporates most of the atoms from the reactants. mdpi.com This strategy is prized for its operational simplicity, time and energy savings, and high atom economy, making it a powerful tool for building complex heterocyclic scaffolds like pyrazoles. ut.ac.irmdpi.com

The synthesis of dihydropyrano[2,3-c]pyrazoles is a classic example of a four-component reaction. Aryl aldehydes, malononitrile, a β-ketoester (like ethyl acetoacetate), and hydrazine hydrate can be combined in a single pot using a catalyst, such as preheated fly-ash or sodium gluconate, to generate the fused pyrazole system in high yields. rsc.orgut.ac.ir The mechanism typically involves a series of tandem reactions, including Knoevenagel condensation and Michael addition, followed by cyclization.

Another versatile MCR strategy involves the iodine-catalyzed reaction between benzoylacetonitrile (B15868) derivatives, arylhydrazines, and diorganyl diselenides. nih.gov This three-component reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization and oxidative aromatization to form a 1H-pyrazol-5-amine. This pyrazole derivative then reacts with an electrophilic selenium species, generated in situ from the diselenide and iodine, to yield the final 5-amino-4-(arylselanyl)-1H-pyrazole product. nih.gov

The MCR approach has also been extended to synthesize coumarin-containing pyrazoles and other complex derivatives, often with high regioselectivity, by carefully selecting the starting materials and reaction conditions. mdpi.com These methods highlight the modularity and efficiency of MCRs in generating diverse libraries of pyrazole-based compounds. beilstein-journals.org

Chemical Reactivity and Mechanistic Investigations of 3 Methyl 4 Nitro 1h Pyrazole

Functional Group Transformations

The primary functional groups of 3-methyl-4-nitro-1H-pyrazole, the nitro group and the methyl group, are amenable to a range of chemical conversions, providing pathways to a variety of derivatives.

Reduction of the Nitro Group to Amino Functionality

The nitro group at the C4 position of the pyrazole (B372694) ring can be readily reduced to an amino group. This transformation is a key step in the synthesis of various biologically active molecules. Common methods for this reduction include catalytic hydrogenation or the use of reducing agents like iron powder in the presence of hydrochloric acid. evitachem.com For instance, the reduction of related nitro-pyrazoles has been achieved to produce the corresponding amino-pyrazoles, which can then be further functionalized. researchgate.net

Ring Transformations and Cyclization Pathways

The pyrazole ring system of this compound can participate in ring transformation and cyclization reactions, often leading to the formation of fused heterocyclic systems. For example, the reaction of 3-methyl-1,4-dinitropyrazole (B3355433) with ethyl 2-mercaptoacetate results in a cine-substitution product, which can then be cyclized to form a pyrazolo[3,4-b]-1,4-thiazin-5(4H)-one derivative. rsc.org Similarly, reaction with glycine (B1666218) ethyl ester derivatives can lead to the formation of pyrazolo[3,4-b]pyrazin-5(4H)-one structures. rsc.org These transformations highlight the versatility of the pyrazole core in constructing more complex molecular architectures.

Electrophilic and Nucleophilic Reactivity at Pyrazole Ring Positions

The pyrazole ring is an aromatic heterocycle, and its reactivity towards electrophiles and nucleophiles is influenced by the substituents. Generally, pyrazoles undergo electrophilic substitution, such as nitration, sulfonation, and halogenation, preferentially at the C4 position. researchgate.netpharmajournal.net However, in this compound, the C4 position is already occupied. The presence of the electron-withdrawing nitro group deactivates the ring towards further electrophilic attack.

Conversely, the pyrazole ring is susceptible to nucleophilic attack, particularly at the C3 and C5 positions, which are rendered more electrophilic by the adjacent nitrogen atoms and the C4-nitro group. researchgate.netmdpi.com The N-unsubstituted pyrazole can act as an acid, losing a proton from the pyrrole-like nitrogen, or as a base, accepting a proton at the pyridine-like nitrogen. researchgate.net Alkylation of asymmetrically substituted pyrazoles like this compound can result in a mixture of N-substituted regioisomers. researchgate.net

The table below summarizes the general reactivity of the pyrazole ring positions.

| Position | Reactivity | Influencing Factors |

| C3 | Electrophilic | Deactivated by adjacent nitrogen atoms, activated by electron-withdrawing groups. |

| C4 | Nucleophilic | Preferred site for electrophilic substitution in unsubstituted pyrazoles. researchgate.netpharmajournal.net |

| C5 | Electrophilic | Deactivated by adjacent nitrogen atoms, activated by electron-withdrawing groups. |

| N1 | Nucleophilic/Acidic | Can be deprotonated (pyrrole-like). |

| N2 | Nucleophilic/Basic | Can be protonated (pyridine-like). |

Advanced Reaction Mechanisms: The ANRORC Pathway in Nitro-Pyrazoles

A notable reaction mechanism involving nitro-pyrazoles is the Addition of the Nucleophile, Ring Opening, and Ring Closure (ANRORC) pathway. This mechanism is distinct from simple substitution as it involves a complete restructuring of the heterocyclic ring.

The reaction of 3-methyl-1,4-dinitro-1H-pyrazole with arylhydrazines has been shown to proceed via an ANRORC mechanism. researchgate.netarkat-usa.org This reaction can lead to the formation of a mixture of regioisomeric 1-aryl-3-methyl-4-nitro-1H-pyrazoles and 1-aryl-5-methyl-4-nitro-1H-pyrazoles. researchgate.netarkat-usa.org The proposed mechanism involves the initial nucleophilic attack of the arylhydrazine on the C5 position of the pyrazole ring. arkat-usa.org This is followed by the opening of the pyrazole ring to form an open-chain intermediate, and subsequent intramolecular nucleophilic attack leads to the formation of a new pyrazole ring. arkat-usa.org The final product's regiochemistry depends on which nitrogen atom of the arylhydrazine participates in the ring closure. arkat-usa.org

Derivatives and Structural Analogues of 3 Methyl 4 Nitro 1h Pyrazole

Mono- and Di-nitropyrazole Derivatives

Nitrated pyrazoles are a significant class of compounds, often explored for their energetic properties. nih.gov The synthesis of these derivatives typically involves the direct nitration of a pyrazole (B372694) precursor. For instance, the nitration of pyrazole can yield N-nitropyrazole, which can then undergo rearrangement to form 3-nitropyrazole (3-NP). nih.gov This rearrangement is often carried out in organic solvents like benzonitrile. nih.gov Further nitration can lead to the formation of dinitropyrazoles.

The synthesis of nitropyrazole-based energetic materials is an active area of research, with a focus on creating compounds with high density, good thermal stability, and desirable detonation performance. nih.gov Research has also been conducted on the synthesis of nitropyrazoles bearing a trinitromethyl moiety at the nitrogen atom, such as 4-nitro-1-(trinitromethyl)-pyrazoles, which are synthesized through the destructive nitration of a precursor like 4-nitro-1-acetonpyrazole. nih.gov

A variety of mono- and dinitropyrazole derivatives have been synthesized and studied. researchgate.net The introduction of nitro groups into the pyrazole ring significantly influences the chemical and physical properties of the resulting compounds.

| Compound Name | Synthesis Method | Key Findings | Reference |

| 3-Nitropyrazole (3-NP) | Nitration of pyrazole to N-nitropyrazole followed by rearrangement. | An important intermediate for other pyrazole-based compounds. | nih.gov |

| 4-Nitro-1-(trinitromethyl)-pyrazole | Destructive nitration of 4-nitro-1-acetonpyrazole. | A nitropyrazole with a trinitromethyl group. | nih.gov |

| 3(5)-Nitramino-4-nitro-5(3)-tetrazolylpyrazoles | Nitration of 3(5)-amino-5(3)-tetrazolylpyrazoles. | A class of nitrated pyrazoles linked to a tetrazole ring. | researchgate.net |

Halogenated and Other C-Substituted Pyrazole Analogues

The halogenation of pyrazoles is a common strategy to create intermediates for further functionalization. researchgate.net The regioselectivity of halogenation is a key consideration. Halogenation of pyrazoles with an unsubstituted 4-position typically occurs at this position first. researchgate.net To achieve halogenation at the 3 or 5-position with electrophilic reagents, the 4-position usually needs to be substituted. researchgate.net

One method to achieve C5-halogenation on an N-substituted pyrazole is through the halogenation of the corresponding pyrazole anion. researchgate.net Dehydroxyhalogenation of 3/5-hydroxypyrazoles using reagents like phosphorus oxychloride or phosphorus oxybromide is a direct route to 3/5-chloro- or 3/5-bromopyrazoles. researchgate.net The Sandmeyer reaction can also be employed to prepare 1-substituted 3-halogenopyrazoles. researchgate.net

Research has been conducted on the synthesis of halogenated pyridyl and pyrimidyl derivatives of pyrazolo corticosteroids. nih.gov For example, 2'-(2-fluoro-5-pyridyl)-11β,17,21-trihydroxy-16α-methyl-20-oxopregn-4-eno[3,2-c]pyrazole was synthesized and showed excellent activity. nih.gov The fluorination was achieved through a nucleophilic exchange reaction, a method adaptable for radiolabeling. nih.gov

| Compound Class | Synthesis Approach | Significance | Reference |

| 3/5-Halogenated Pyrazoles | Dehydroxyhalogenation of hydroxypyrazoles; Halogenation of N-substituted pyrazole anions; Sandmeyer reaction. | Important intermediates for more complex derivatives. | researchgate.net |

| 4-Halogenated Pyrazoles | Direct halogenation of pyrazoles with an unsubstituted 4-position. | Readily accessible derivatives. | researchgate.netmdpi.com |

| Halogenated Pyrazolo Corticosteroids | Synthesis of pyridylpyrazolo and pyrimidylpyrazolo analogues followed by halogenation of the pyridine (B92270) or pyrimidine (B1678525) ring. | Potential for use in medical imaging. | nih.gov |

N-Substituted and N-Alkylated Pyrazole Derivatives

The synthesis of N-substituted and N-alkylated pyrazoles is of significant interest due to the prevalence of this structural motif in various functional molecules. nih.govsci-hub.st A common method for their preparation is the condensation of monosubstituted hydrazines with 1,3-dielectrophiles, though this can lead to a mixture of regioisomers. sci-hub.st

A more recent and direct method involves the reaction of primary aliphatic or aromatic amines with diketones in the presence of an electrophilic amination reagent. nih.govresearchgate.netacs.org This approach allows for the direct introduction of N-alkyl and N-aryl substituents. The reaction is often performed under mild conditions with short reaction times. nih.govacs.org For instance, a variety of N-substituted pyrazoles have been obtained from the reaction of primary amines with diketones, utilizing an electrophilic amination reagent. acs.org

Systematic studies on the N-substitution of 3-substituted pyrazoles under basic conditions have also been undertaken, achieving regioselective N1-alkylation, -arylation, and -heteroarylation. sci-hub.st The use of potassium carbonate in DMSO has been shown to be effective for these transformations. sci-hub.st

| Derivative Type | General Synthetic Method | Advantages of the Method | Reference |

| N-Alkyl and N-Aryl Pyrazoles | Reaction of primary aliphatic or aromatic amines with diketones and an electrophilic amination reagent. | Direct, uses readily available starting materials, short reaction times. | nih.govresearchgate.netacs.org |

| N1-Substituted Pyrazoles | N-substitution of 3-substituted pyrazoles using K2CO3 in DMSO. | Regioselective. | sci-hub.st |

| 5-Amino-N-Substituted Pyrazoles | Various methods including reaction of benzoic acid hydrazide with chloroacetonitrile. | Building blocks for bioactive molecules. | scirp.org |

Fused and Hybrid Pyrazole Systems

Pyrano[2,3-c]pyrazoles are a class of fused heterocyclic compounds that have garnered significant attention. mdpi.comgrowingscience.com Their synthesis is often achieved through one-pot, multicomponent reactions (MCRs). mdpi.comgrowingscience.com These reactions typically involve the condensation of an aldehyde, malononitrile, hydrazine (B178648) hydrate (B1144303), and a β-ketoester like ethyl acetoacetate. growingscience.comiau.ir

The use of sustainable and recyclable catalysts in these syntheses is a growing trend. mdpi.com Various heterogeneous catalysts have been employed, including nano-catalysts and supported catalysts, which offer advantages such as high yields, mild reaction conditions, and easy recovery. mdpi.comiau.ir For example, titanium dioxide as a nanocatalyst has been used for the generation of dihydropyrano-[2,3-c]-pyrazoles under solvent-free conditions. mdpi.com Similarly, a solid base catalyst derived from rice husk silica (B1680970) modified with melamine (B1676169) has been shown to be effective for the synthesis of 1,4-dihydropyrano[2,3-c] pyrazoles. iau.ir

The reaction proceeds through a sequence of Knoevenagel condensation, Michael addition, and cyclization. mdpi.com These green methodologies, combined with efficient catalysts, provide an eco-friendly and practical route to these fused systems. mdpi.com

| Catalyst/Method | Reactants | Product Type | Reference |

| Titanium dioxide (nanocatalyst) | Substituted aldehydes, malononitrile, hydrazine hydrate, ethyl acetoacetate | Dihydropyrano-[2,3-c]-pyrazoles | mdpi.com |

| Melamine-modified nano rice husk silica | Aldehydes, hydrazine hydrate, ethyl acetoacetate, malononitrile | 1,4-Dihydropyrano[2,3-c] pyrazole | iau.ir |

| Taurine (in water) | Ethyl acetoacetate, isatin, malononitrile, hydrazine hydrate | Fused spirooxindole 1,4-dihydropyrano[2,3-c]pyrazole | nih.gov |

| Zinc acetate (B1210297) (Lewis acid) | Aldehyde, malononitrile, hydrazine hydrate, β-ketoester | Pyranopyrazoles | growingscience.com |

Pyrazole-oxindole hybrid systems represent another important class of fused heterocycles. mdpi.comencyclopedia.pub These compounds are typically synthesized through the condensation reaction of 5-aminopyrazoles with N-substituted isatins. mdpi.comencyclopedia.pubacs.org The reaction is often carried out in refluxing ethanol (B145695) with a catalytic amount of acetic acid. acs.org

The 5-aminopyrazole precursors can be obtained through the cyclocondensation of compounds like N-aryl-3-(arylamino)-2-cyano-3-(methylthio)acrylamides with hydrazine hydrate. mdpi.comencyclopedia.pub The resulting pyrazole-oxindole hybrids have been evaluated for various biological activities. For instance, some of these hybrids have shown promising anticancer activity. acs.org

The synthesis of these hybrid molecules allows for the combination of two biologically relevant scaffolds, pyrazole and oxindole, into a single molecule, which can lead to novel pharmacological properties.

| Starting Materials | Reaction Conditions | Product Class | Reference |

| 5-Aminopyrazoles and N-substituted isatins | Refluxing ethanol with catalytic acetic acid. | Pyrazole-oxindole hybrids | mdpi.comencyclopedia.pubacs.org |

Nitropyrazolo[4,3-c]pyrazoles are a family of fused energetic compounds that have been the subject of research due to their high nitrogen content and potential as energetic materials. nih.gov The synthesis of these compounds often starts from a pre-existing pyrazole ring which is then used to construct the second fused pyrazole ring, followed by nitration.

One notable example is 1H, 4H-3, 6-dinitropyrazolo[4,3-c]pyrazole (DNPP). researchgate.netacs.org The synthesis of its amine salts has been reported, starting from 1H, 4H-6-nitropyrazolo[4,3-c]pyrazole. researchgate.net Further research has led to the synthesis of 1,3,4,6-tetranitropyrazolo[4,3-c]pyrazole (TNPP), a highly nitrated derivative. researchgate.net These compounds are of interest in the field of high-energy-density materials.

The development of these fused pyrazole systems is aimed at creating thermally stable and powerful energetic materials. nih.gov

| Compound | Significance | Reference | | --- | --- | --- | --- | | 1H, 4H-3, 6-dinitropyrazolo[4,3-c]pyrazole (DNPP) | A key energetic compound in this class. | researchgate.netacs.org | | 1,3,4,6-tetranitropyrazolo[4,3-c]pyrazole (TNPP) | A highly nitrated derivative with high energy density. | researchgate.net | | Amine salts of dinitropyrazolo[4,3-c]pyrazole | Studied for their energetic properties. | researchgate.net |

Computational and Theoretical Investigations

Quantum Chemical Studies: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic properties of many-body systems. nih.gov For nitropyrazole derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), provide detailed insights into molecular geometry, electronic distribution, and energetic properties. nih.govsmolecule.comnih.gov These theoretical studies are crucial for understanding the molecule's stability, reactivity, and spectroscopic behavior. researchgate.net

Electronic Structure Analysis (Frontier Molecular Orbitals, Electron Localization Function)

The electronic structure of a molecule governs its chemical behavior. Analysis through DFT provides a window into this fundamental aspect.

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy gap between the HOMO and LUMO provides insight into the molecule's electronic stability and its potential for electron transfer processes. smolecule.com For nitropyrazoles, the HOMO is typically distributed over the pyrazole (B372694) ring, while the LUMO is often localized on the electron-withdrawing nitro group. researchgate.net This distribution indicates that the nitro group is the most probable site for accepting an electron, making it a key region for reduction processes and nucleophilic attack. researchgate.net The spatial arrangement of these orbitals reveals the electron-rich and electron-poor regions within the molecule. smolecule.com

Electron Localization Function (ELF): The Electron Localization Function (ELF) is a theoretical tool used to visualize the localization of electrons in a molecule. jussieu.fr It provides an intuitive and clear representation of chemical bonds, lone pairs, and atomic shells. jussieu.fr In molecules like 3-Methyl-4-nitro-1H-pyrazole, ELF analysis helps to corroborate the nature of covalent bonds and the spatial arrangement of non-bonding electrons, which are crucial for understanding intermolecular interactions.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Key Finding |

|---|---|---|---|---|

| 1-Methyl-4-nitropyrazole | -7.89 | -2.54 | 5.35 | LUMO is primarily localized on the nitro group, indicating its role as the primary electron-accepting site. researchgate.net |

| 1-Methyl-3-nitropyrazole | -8.11 | -2.89 | 5.22 | A smaller energy gap suggests slightly higher reactivity compared to the 4-nitro isomer. researchgate.net |

| 4-Nitro-1-(trinitromethyl)-pyrazole | -9.52 | -5.17 | 4.35 | Multiple nitro groups significantly lower both HOMO and LUMO energies, increasing electron-accepting capability. mdpi.com |

Reactivity Indices and Molecular Electrostatic Potential Analysis

Molecular Electrostatic Potential (MEP): The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting reactive sites for electrophilic and nucleophilic attacks. nih.gov It visually represents the charge distribution across the molecule. For this compound, the MEP map would show regions of negative potential (electron-rich) concentrated around the oxygen atoms of the nitro group, making them susceptible to electrophilic attack. smolecule.com Conversely, regions of positive potential (electron-poor) would be found near the hydrogen atom attached to the pyrazole ring nitrogen, indicating a likely site for nucleophilic attack. smolecule.com

Prediction of Spectroscopic Parameters (UV-Vis, IR, NMR)

DFT methods are widely used to predict spectroscopic parameters, which can then be compared with experimental data for structural validation.

UV-Vis: Theoretical calculations can predict the electronic transitions responsible for UV-Vis absorption. researchgate.net For nitropyrazoles, these transitions typically involve the promotion of electrons from the pyrazole ring to the nitro group (π → π* and n → π* transitions). researchgate.net

IR: Calculated vibrational frequencies, when appropriately scaled, often show excellent correlation with experimental infrared spectra. researchgate.net This allows for the unambiguous assignment of observed absorption bands to specific functional group vibrations, such as the characteristic symmetric and asymmetric stretches of the NO₂ group, as well as C-H and N-H bond vibrations. researchgate.net

NMR: The Gauge-Including Atomic Orbital (GIAO) method is a reliable DFT-based approach for predicting the ¹H and ¹³C NMR chemical shifts of molecules. researchgate.net Studies on related pyrazole compounds have shown that calculated chemical shifts correlate well with experimental values, aiding in the definitive assignment of signals in complex spectra. researchgate.net

| Spectroscopic Technique | Parameter | Predicted Value (DFT) | Experimental Value | Reference Compound |

|---|---|---|---|---|

| IR | NO₂ Asymmetric Stretch (cm⁻¹) | ~1530 | 1530 | Methyl 3-nitro-1H-pyrazole-4-carboxylate |

| IR | C=O Stretch (cm⁻¹) | ~1725 | 1720 | Methyl 3-nitro-1H-pyrazole-4-carboxylate |

| ¹H NMR | Pyrazole H-5 (ppm) | ~8.3 | 8.2 | Methyl 3-nitro-1H-pyrazole-4-carboxylate |

Molecular Modeling and Docking Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). tandfonline.com This technique is instrumental in drug discovery and for understanding the biological activity of compounds like this compound.

Ligand-Protein Interaction Analysis for Biological Targets

Docking simulations can identify the binding mode of a pyrazole derivative within the active site of a target protein. researchgate.net These studies reveal crucial intermolecular interactions, such as:

Hydrogen Bonds: The pyrazole ring contains both hydrogen bond donors (N-H) and acceptors (N), allowing it to form strong hydrogen bonds with amino acid residues like aspartate, glutamate, and histidine in a protein's active site. nih.govmdpi.com

π-π Stacking: The aromatic pyrazole ring can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. researchgate.net

Hydrophobic Interactions: The methyl group provides a hydrophobic character that can interact favorably with nonpolar pockets within the protein.

While specific docking studies on this compound are not widely published, research on analogous pyrazole-containing compounds shows their potential to bind to a variety of biological targets, including carbonic anhydrase and the estrogen receptor. nih.govnih.gov

Enzyme Inhibition Mechanism Elucidation

Molecular docking is a powerful tool for elucidating how a compound might inhibit an enzyme. By predicting the binding affinity (often expressed as a docking score or an inhibition constant, Ki), researchers can estimate the inhibitory potency of a compound. nih.gov

For example, studies on the closely related compound 5-Chloro-3-methyl-4-nitro-1H-pyrazole (CMNP) have explored its role as an abscission agent in plants, a process that involves enzymatic activity. ashs.org CMNP has been shown to induce the activity of enzymes like lipoxygenase (LOX). ashs.org Furthermore, related pyrazole derivatives have been computationally and experimentally evaluated as inhibitors for a range of enzymes, including:

α-amylase and α-glucosidase: Pyrazole derivatives have been studied as potential inhibitors of these enzymes, which are targets for managing diabetes. tandfonline.com

Human Leukocyte Elastase (HLE): Fused pyrazole systems have been identified as potent inhibitors of HLE, an enzyme implicated in inflammatory diseases. nih.gov

Carbonic Anhydrase: Pyrazole-carboxamides are investigated as potent inhibitors of human carbonic anhydrase isoenzymes I and II. nih.gov

These examples highlight the utility of molecular docking in predicting and explaining the enzyme inhibition mechanisms for the broader class of nitropyrazole compounds.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)

NMR spectroscopy is a fundamental tool for elucidating the structure of 3-Methyl-4-nitro-1H-pyrazole by providing information about the chemical environment of its hydrogen, carbon, and nitrogen atoms.

While complete spectral assignments for the parent this compound are not extensively detailed in the reviewed literature, data from its N-substituted derivatives offer significant insights into the expected chemical shifts. For instance, studies on 1-aryl derivatives, such as 3-Methyl-4-nitro-1-(p-tolyl)-1H-pyrazole and 3-Methyl-4-nitro-1-(4-fluorophenyl)-1H-pyrazole, provide valuable comparative data. arkat-usa.org

¹H NMR: In N-aryl derivatives, the proton on the C5 carbon of the pyrazole (B372694) ring typically appears as a singlet far downfield, reflecting the electron-withdrawing nature of the adjacent nitro group and the aromatic ring system. The methyl group protons at the C3 position also appear as a sharp singlet. arkat-usa.org

For 3-Methyl-4-nitro-1-(p-tolyl)-1H-pyrazole, the pyrazole H-5 proton resonates at δ 9.51 ppm, and the C3-methyl protons are observed at δ 2.53 ppm. arkat-usa.org

Similarly, for 3-Methyl-4-nitro-1-(4-fluorophenyl)-1H-pyrazole, the H-5 proton appears at δ 9.54 ppm, with the methyl singlet at δ 2.53 ppm. arkat-usa.org

¹³C NMR: The carbon signals of the pyrazole ring and its substituents are distinctly resolved. The strong deshielding effect of the nitro group significantly influences the chemical shift of the C4 carbon.

In 3-Methyl-4-nitro-1-(4-fluorophenyl)-1H-pyrazole, the pyrazole ring carbons C3, C4, and C5 resonate at approximately δ 136.1, 133.4, and 140.6 ppm, respectively. The methyl carbon (C3-CH₃) signal appears at δ 11.9 ppm. arkat-usa.org

¹⁵N NMR: This technique is particularly useful for characterizing nitrogen-containing heterocycles. While specific data for this compound is scarce, studies on nitropyrazoles, in general, show that the chemical shifts of the pyrazole ring nitrogens and the nitro group nitrogen are highly sensitive to the electronic environment and substitution pattern. researchgate.net

| Derivative | Nucleus | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|---|

| 3-Methyl-4-nitro-1-(p-tolyl)-1H-pyrazole | ¹H | 9.51 (s) | H-5 (pyrazole) |

| ¹H | 2.53 (s) | C3-CH₃ | |

| 3-Methyl-4-nitro-1-(4-fluorophenyl)-1H-pyrazole | ¹H | 9.54 (s) | H-5 (pyrazole) |

| ¹³C | 140.6 | C-5 (pyrazole) | |

| ¹³C | 136.1 | C-3 (pyrazole) | |

| ¹³C | 11.9 | C3-CH₃ |

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman)

Vibrational spectroscopy identifies the functional groups within the molecule by probing their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR): The IR spectrum of this compound is distinguished by strong absorption bands characteristic of the nitro group.

NO₂ Vibrations: The asymmetric and symmetric stretching vibrations of the C-NO₂ group are the most prominent features. These are expected to appear in the regions of 1560–1520 cm⁻¹ (asymmetric) and 1360–1340 cm⁻¹ (symmetric), respectively. For the related compound 5-Chloro-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole, these bands are observed at 1530 cm⁻¹ and 1346 cm⁻¹. preprints.org Similarly, 4-nitropyrazole shows these bands at 1526 and 1353 cm⁻¹. acrhem.org

N-H and C-H Vibrations: The N-H stretching vibration of the pyrazole ring is expected as a broad band in the 3200–3100 cm⁻¹ region. Aromatic and methyl C-H stretching vibrations typically occur in the 3100–2900 cm⁻¹ range.

Ring Vibrations: C=N and C=C stretching vibrations of the pyrazole ring appear in the 1600–1400 cm⁻¹ fingerprint region.

Raman Spectroscopy: While specific experimental Raman data for this compound is not widely published, the technique can provide complementary information. Vibrations that are weak in the IR spectrum, such as symmetric vibrations in molecules with a center of symmetry, are often strong in the Raman spectrum. The symmetric stretch of the nitro group would be expected to yield a strong Raman signal.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Reference Compound Data (cm⁻¹) | Reference |

|---|---|---|---|

| N-H Stretch | 3200 - 3100 | 3180 (for 3-nitropyrazole) | acrhem.org |

| C-H Stretch (Aromatic/Methyl) | 3100 - 2900 | - | |

| NO₂ Asymmetric Stretch | 1560 - 1520 | 1530 (for 5-Chloro-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole) | preprints.org |

| NO₂ Symmetric Stretch | 1360 - 1340 | 1346 (for 5-Chloro-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole) | preprints.org |

| C=N/C=C Ring Stretch | 1600 - 1400 | - |

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) confirms the molecular weight of this compound and provides insight into its structure through analysis of its fragmentation patterns under electron impact (EI) or other ionization methods.

The molecular formula C₄H₅N₃O₂ gives a molecular weight of approximately 127.10 g/mol . thermofisher.com The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z = 127.

The fragmentation of nitroaromatic compounds is well-documented. Key fragmentation pathways for this compound would likely include:

Loss of the Nitro Group: Elimination of a nitro radical (•NO₂, 46 Da) to yield a fragment ion at m/z = 81.

Loss of Nitrous Acid: Elimination of HNO₂ (47 Da) via rearrangement, producing an ion at m/z = 80.

Ring Fragmentation: Subsequent fragmentation of the pyrazole ring structure can lead to the loss of small molecules like HCN (27 Da) or N₂ (28 Da).

Studies on simpler analogs like 3-nitropyrazole and 4-nitropyrazole (M.W. 113.07) show a prominent molecular ion peak at m/z = 113, indicating the stability of the nitropyrazole core under ionization. acrhem.org

| m/z | Fragment | Identity |

|---|---|---|

| 127 | [C₄H₅N₃O₂]⁺ | Molecular Ion [M]⁺ |

| 81 | [M - NO₂]⁺ | Loss of nitro radical |

| 80 | [M - HNO₂]⁺ | Loss of nitrous acid |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information on the solid-state structure, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.

Specific single-crystal X-ray diffraction data for this compound is not available in the surveyed literature. However, crystallographic studies of closely related nitropyrazole derivatives have been reported, allowing for structural inferences. For example, the crystal structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan has been determined, revealing a planar pyrazole ring and extensive intermolecular interactions. mdpi.com It crystallizes in the orthorhombic space group Pbca. mdpi.com Such studies highlight that the solid-state packing of nitropyrazoles is heavily influenced by hydrogen bonding involving the pyrazole N-H proton and potential acceptor groups (like the nitro group), as well as π-π stacking interactions between the aromatic rings. For this compound, one would expect a planar pyrazole ring and a network of intermolecular N-H···O hydrogen bonds between the N1-H of one molecule and an oxygen atom of the nitro group of a neighboring molecule.

| Parameter | Value |

|---|---|

| Reference Compound | 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| Key Interactions | Intramolecular and intermolecular hydrogen bonding (N-H···O) |

Applications in Medicinal Chemistry and Biological Activity Studies

Antimicrobial Efficacy: Antibacterial and Antifungal Investigations

Derivatives of 3-methyl-4-nitro-1H-pyrazole have shown significant promise as antimicrobial agents. nih.govontosight.aicymitquimica.com Research has demonstrated their effectiveness against a range of bacterial and fungal strains. nih.govmdpi.comnih.gov

Antibacterial Activity: Numerous studies have highlighted the antibacterial potential of pyrazole (B372694) derivatives. For instance, certain synthesized pyrazole analogues have exhibited high activity against both Gram-positive and Gram-negative bacteria. nih.gov One study reported that a derivative, compound 3, was particularly effective against Escherichia coli, while compound 4 showed strong activity against Streptococcus epidermidis. nih.gov Another study focusing on pyrazolone-functionalized isoxazoles, derived from a related pyrazole structure, found that compounds with fluoro and nitro substitutions on the phenyl group displayed the highest inhibition against pathogens. researchgate.net The presence of electron-withdrawing groups on the pyrazole ring is often associated with enhanced antibacterial activity. irjmets.com

Antifungal Activity: In addition to their antibacterial properties, pyrazole derivatives have been investigated for their antifungal efficacy. nih.govmdpi.comnih.gov One particular derivative, compound 2, was found to be highly active against Aspergillus niger, with its efficacy being comparable to the standard drug Clotrimazole. nih.gov The introduction of a difluoromethyl group at the 3-position of the pyrazole ring has also been shown to yield compounds with excellent antifungal activity against pathogens like Pythium aphanidermatum and Rhizoctonia solani. nih.gov

A selection of studies on the antimicrobial activity of pyrazole derivatives is summarized in the table below.

| Compound/Derivative | Target Organism | Activity/Finding |

| Compound 3 | Escherichia coli (Gram-negative) | Exceedingly high antibacterial activity (MIC: 0.25 μg/mL). nih.gov |

| Compound 4 | Streptococcus epidermidis (Gram-positive) | Highly active (MIC: 0.25 μg/mL). nih.gov |

| Compound 2 | Aspergillus niger | Highly active antifungal (MIC: 1 μg/mL), comparable to Clotrimazole. nih.gov |

| (R)‐3,3′‐bis(3,5‐difluorophenyl)‐[1,1′‐binaphthalene]‐2,2′‐diol (6a) and (R)‐3,3′‐bis(4‐nitrophenyl)‐[1,1′‐binaphthalene]‐2,2′‐diol (6d) | Gram-positive and Gram-negative bacteria | Highest inhibition against pathogens. researchgate.net |

Anti-Inflammatory Properties and Cyclooxygenase Inhibition

Derivatives of this compound have been investigated for their anti-inflammatory potential, with many compounds demonstrating significant activity. nih.govontosight.aicymitquimica.com The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory pathway. tandfonline.comnih.govnih.gov

Several studies have synthesized and evaluated new pyrazole derivatives for their anti-inflammatory and COX inhibitory activities. For example, a series of 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives were found to be more potent inhibitors of COX-2 than COX-1. tandfonline.comnih.gov Among these, compounds 13d, 13f, 13k, and 13o were identified as the most potent, with anti-inflammatory activity comparable to the well-known COX-2 inhibitor, celecoxib. tandfonline.comnih.gov

Another study reported on a series of pyrazole derivatives, where compound 4, 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide, exhibited better anti-inflammatory activity than the standard drug, Diclofenac sodium. nih.gov Molecular modeling studies have suggested that the interaction of pyrazole analogs with the COX-2 active site through hydrogen bonding and other interactions contributes to their anti-inflammatory effects. nih.gov

The table below summarizes the anti-inflammatory activity of selected pyrazole derivatives.

| Compound/Derivative | Activity/Finding | Reference |

| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide (4) | Better anti-inflammatory activity compared to Diclofenac sodium. | nih.gov |

| 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives (13d, 13f, 13k, 13o) | Potent COX-2 inhibitors with anti-inflammatory activity comparable to celecoxib. | tandfonline.comnih.gov |

| Pyrazole derivative 5b | Potent anti-inflammatory activity in a rat paw edema model. | nih.gov |

| 1,3,4-trisubstituted pyrazole derivative 5a | Excellent anti-inflammatory activity, comparable to diclofenac. | nih.gov |

Antiparasitic Activity and Target Identification (e.g., Glycogen Synthase Kinase 3 Inhibition)

Derivatives of pyrazole have emerged as promising candidates in the search for new antiparasitic drugs, particularly for diseases like human African trypanosomiasis (HAT). One of the key targets identified for these compounds is Glycogen Synthase Kinase 3 (GSK-3). acs.orgresearchgate.net

Research has focused on the synthesis and evaluation of aminopyrazole derivatives as inhibitors of Trypanosoma brucei GSK-3 (TbGSK3). acs.org These studies have led to the development of potent, low nanomolar inhibitors of TbGSK3 that exhibit high selectivity over the human GSK-3β enzyme. acs.org These potent kinase inhibitors have demonstrated the ability to inhibit the growth of the Trypanosoma brucei brucei parasite in culture at low micromolar concentrations. acs.org

The pyrazolo[3,4-b]pyridine scaffold has also been identified as a source of potent GSK-3 inhibitors. researchgate.net The versatility of the pyrazole ring allows for the design and synthesis of a wide range of derivatives with potential antiparasitic activity.

| Compound/Derivative Class | Target | Activity/Finding |

| Aminopyrazole derivatives | Trypanosoma brucei GSK-3 (TbGSK3) | Low nanomolar inhibitors with high selectivity over human GSK-3β. acs.org |

| Pyrazolo[3,4-b]pyridines | Glycogen Synthase Kinase-3 (GSK-3) | Potent inhibitors of GSK-3. researchgate.net |

Anticancer Potential and Cell Proliferation Modulation

The pyrazole scaffold is a well-established pharmacophore in the design of anticancer agents. mdpi.comnih.govmdpi.com Derivatives of this compound have been investigated for their potential to inhibit cancer cell proliferation and induce apoptosis.

Studies have shown that pyrazole-containing compounds can exhibit significant antitumor properties. For instance, a novel series of pyrazolyl acylhydrazones and amides were evaluated for their antiproliferative activity, with one derivative showing relevant antitumor properties against selected tumor cell lines, including HeLa, MCF7, SKOV3, and SKMEL28, with micromolar IC50 values. mdpi.com The antiproliferative effects of these compounds are often linked to their ability to modulate various cellular processes involved in cell growth and division.

The anticancer potential of pyrazole derivatives is an active area of research, with ongoing efforts to develop more potent and selective compounds.

| Compound/Derivative Class | Cell Lines | Activity/Finding |

| Pyrazolyl acylhydrazone (derivative 11a) | HeLa, MCF7, SKOV3, SKMEL28 | Relevant antitumor properties with micromolar IC50 values. mdpi.com |

Enzyme Inhibitory Profiles (e.g., α-Glucosidase, α-Amylase, Leucine-rich repeat kinase 2)

Derivatives of this compound have demonstrated inhibitory activity against a variety of enzymes, highlighting their potential for the treatment of metabolic disorders and other diseases. nih.govacs.org

α-Glucosidase and α-Amylase Inhibition: Several studies have investigated the potential of pyrazole derivatives as inhibitors of α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion and glucose absorption. tandfonline.comnih.govrjptonline.org Inhibition of these enzymes can help to control postprandial hyperglycemia, a key factor in the management of type 2 diabetes.

One study reported that a series of dihydropyrazole derivatives showed significant α-amylase inhibition, with IC50 values comparable to the standard drug acarbose. acs.org Another study found that a pyrazole derivative, (E)-N'-benzylidene-5-methyl-1H-pyrazole-3-carbohydrazide (E-BMPC), displayed moderate inhibitory activity against both α-glucosidase and α-amylase. tandfonline.com Furthermore, a series of 3-(4,5-dihydro-1H-pyrazol-3-yl)-4-hydroxy-2H-chromen-2-one derivatives exhibited potent inhibitory potential against both enzymes. rjptonline.org

Leucine-rich repeat kinase 2 (LRRK2) Inhibition: 3-Methyl-4-nitropyrazole is a key reactant in the preparation of aminopyrazole derivatives that act as potent and selective inhibitors of Leucine-rich repeat kinase 2 (LRRK2). thermofisher.comfishersci.ca LRRK2 is a promising therapeutic target for Parkinson's disease, and the development of effective LRRK2 inhibitors is a major focus of research. The use of 3-methyl-4-nitropyrazole allows for the synthesis of brain-penetrant LRRK2 small molecule inhibitors. thermofisher.comfishersci.ca

The enzyme inhibitory activities of selected pyrazole derivatives are summarized below.

| Compound/Derivative Class | Target Enzyme | Activity/Finding | Reference |

| Dihydropyrazole derivatives | α-amylase | Significant inhibition with IC50 values from 1.86 ± 0.08 to 3.16 ± 0.31μM. | acs.org |

| (E)-N'-benzylidene-5-methyl-1H-pyrazole-3-carbohydrazide (E-BMPC) | α-glucosidase and α-amylase | Moderate inhibitory activity with IC50 values of 310.57 ± 2.67 and 182.19 ± 3.20 μM, respectively. | tandfonline.com |

| 3-(4,5-dihydro-1H-pyrazol-3-yl)-4-hydroxy-2H-chromen-2-one derivatives | α-glucosidase and α-amylase | Potent inhibitory activity with IC50 values ranging from 91.24 to 261.82μM and 85.03μM to 237.78μM, respectively. | rjptonline.org |

| Aminopyrazole derivatives | Leucine-rich repeat kinase 2 (LRRK2) | Potent and selective inhibitors. | thermofisher.comfishersci.ca |

Antiviral Activity

The pyrazole nucleus is a recognized pharmacophore in the development of antiviral agents. ontosight.aicymitquimica.comscirp.orgpharmacophorejournal.com Derivatives of this compound have been synthesized and evaluated for their activity against a range of viruses.

One study reported the synthesis of novel substituted pyrazoles and their evaluation against several viruses, including adenovirus type 7, rotavirus, HSV-1, and HCV. pharmacophorejournal.com Several of the synthesized compounds showed significant antiviral activity, with two pyrazole derivatives in particular exhibiting the highest activity against all the tested viruses. pharmacophorejournal.com Another study on 4-substituted 3-methyl-1,5-diphenyl-1H-pyrazoles also identified compounds with strong antiviral activity. researchgate.net

The antiviral potential of pyrazole derivatives is a promising area of research for the development of new treatments for viral infections.

| Compound/Derivative Class | Target Virus | Activity/Finding |

| Substituted pyrazoles (4g and 4r) | Adenovirus type 7, rotavirus, HSV-1, HCV | Highest antiviral activity among the tested compounds. pharmacophorejournal.com |

| 4-substituted 3-methyl-1,5-diphenyl-1H-pyrazoles (5f, 7, 8, 9) | Not specified | Strong antiviral activity with low IC50 values. researchgate.net |

Structure-Activity Relationship (SAR) Studies in Bioactive Pyrazoles

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. nih.govmdpi.com In the context of pyrazole derivatives, SAR studies have provided valuable insights for the design of more potent and selective therapeutic agents.

For instance, in the development of antiproliferative agents, SAR studies on a series of pyrazolyl acylhydrazones and amides helped to identify the key structural features responsible for their antitumor activity. mdpi.com Similarly, SAR studies on pyrazolone (B3327878) analogues have elucidated the importance of specific substituents on the pyrazole ring for their antimicrobial and anti-inflammatory effects. nih.gov

The introduction of different functional groups at various positions of the pyrazole nucleus can significantly impact the biological activity of the resulting compounds. For example, the presence of a nitro group is often associated with enhanced antimicrobial and anti-inflammatory properties. researchgate.net SAR studies have also been instrumental in the optimization of pyrazole-based inhibitors of enzymes such as α-amylase and LRRK2, leading to the development of more potent and selective compounds. acs.orgthermofisher.comfishersci.ca

Role as Synthetic Intermediates for Bioactive Molecules

The chemical scaffold of this compound serves as a crucial starting point for the synthesis of a variety of biologically active molecules. Its inherent reactivity, primarily centered around the nitro group and the potential for substitution on the pyrazole ring, allows for its elaboration into more complex structures with significant therapeutic potential. Researchers in medicinal chemistry have successfully utilized this compound as a key intermediate in the development of kinase inhibitors and other bioactive heterocyclic compounds.

A predominant application of this compound is in the creation of potent and selective inhibitors of Leucine-rich repeat kinase 2 (LRRK2). mdpi.comthermofisher.com Mutations in the LRRK2 gene, particularly the G2019S mutation, are linked to an increased risk of both familial and sporadic Parkinson's disease, making LRRK2 a significant therapeutic target. mdpi.com The general synthetic strategy commences with the N-alkylation or N-arylation of the this compound core. This is followed by a critical reduction of the nitro group at the 4-position to an amino group, yielding a 4-aminopyrazole derivative. This amine then acts as a nucleophile in reactions with substituted pyrimidines to construct the final aminopyrimidine-based LRRK2 inhibitors. Current time information in Bangalore, IN.ucl.ac.ukgoogle.com

For instance, various aminopyrazole derivatives have been synthesized and shown to be potent LRRK2 inhibitors. google.com One such inhibitor, DNL201 (formerly GNE-0877), emerged from such synthetic efforts and has undergone clinical evaluation for Parkinson's disease. mdpi.comucl.ac.uk The synthesis of these inhibitors often involves coupling the aminopyrazole intermediate with a suitable pyrimidine (B1678525) derivative. Current time information in Bangalore, IN.google.com The resulting compounds have demonstrated significant inhibitory activity against LRRK2 in both biochemical and cellular assays. mdpi.com

Beyond LRRK2 inhibitors, derivatives of this compound are also employed in the synthesis of other fused heterocyclic systems with notable biological activities. Specifically, 3-methyl-4-nitropyrazole-5-carboxylic acid, a direct derivative, is a key precursor for pyrazolo[3,4-d]pyrimidines. ekb.eg These bicyclic heteroaromatic compounds are considered purine (B94841) bioisosteres and have been investigated for their potential as anticancer agents. The synthesis typically involves the reduction of the nitro group to an amine, which then facilitates the cyclization to form the pyrazolo[3,4-d]pyrimidine core. These derivatives have been evaluated against various cancer cell lines and have shown promising cytotoxic activity. mdpi.comnih.govrsc.org

The versatility of this compound as a synthetic intermediate is underscored by the diverse range of bioactive molecules that can be accessed from this simple starting material. The following tables provide a summary of some of the bioactive molecules synthesized using this compound as a key intermediate and their reported biological activities.

| Compound | Biological Target | Key Research Findings | Citation |

|---|---|---|---|

| Aminopyrazole Derivatives | Leucine-rich repeat kinase 2 (LRRK2) | Potent, selective, and brain-penetrant inhibitors of LRRK2. The synthesis involves N-alkylation of this compound, followed by nitro reduction and coupling with a pyrimidine moiety. | mdpi.comthermofisher.com |

| GNE-0877 (DNL201) | LRRK2 | A highly potent and selective LRRK2 inhibitor with a cellular IC50 of 3 nM. It has been investigated in clinical trials for Parkinson's disease. | mdpi.comucl.ac.uk |

| GNE-9605 | LRRK2 | Demonstrated a cellular potency of 18.7 nM and was found to be highly selective against a panel of 178 different kinases. | mdpi.com |

| Aminopyrazole LRRK2 Inhibitor (Compound 18) | LRRK2 | A highly potent, brain-penetrant inhibitor with an in vivo unbound brain IC50 of 12 nM in a transgenic mouse model. | nih.gov |

| Pyrrolo[2,3-d]pyrimidine Derivatives (Compounds 44 and 45) | LRRK2 | Demonstrated high potency and selectivity for LRRK2. Compound 44 and 45 showed human microsomal clearance of 1.7 and 1.4 L/h/Kg, respectively. | acs.org |

| Compound | Biological Target/Activity | Key Research Findings | Citation |

|---|---|---|---|

| 3,6-dimethyl-5-(4-nitrobenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one (10e) | Anticancer (MCF-7 human breast adenocarcinoma cell line) | Displayed the most potent inhibitory activity among the tested compounds with an IC50 of 11 µM. | mdpi.com |

| Pyrazolo[3,4-d]pyrimidine derivative (Compound 10b) | Anticancer (MDA-MB-231, MCF-7, SF-268, B16F-10 cell lines) | Showed the most activity against all used cell lines with IC50 values ranging from 5.5-11 µg/ml, comparable to cisplatin. | nih.gov |

| Pyrazolo[3,4-d]pyrimidine derivative (Compound 12b) | Anticancer (MDA-MB-468 and T-47D breast cancer cell lines), VEGFR-2 inhibition | Exhibited the highest anticancer activity against MDA-MB-468 and T-47D cell lines with IC50 values of 3.343 ± 0.13 and 4.792 ± 0.21 μM, respectively. Showed potent activity against VEGFR-2 with an IC50 value of 0.063 ± 0.003 μM. | rsc.org |

| Pyrazolo[3,4-d]pyrimidine derivatives (P1 and P2) | Anticancer (HCT 116, HepG2, MCF-7 cell lines) | Exhibited antiproliferative activities with an IC50 range of 22.7–40.75 µM, comparable to the reference drug sunitinib. | mdpi.com |

Applications in Agrochemical Research

Development as Potential Herbicides

The structural backbone of 3-Methyl-4-nitro-1H-pyrazole has been utilized in the design of molecules with herbicidal properties. The research extends to various derivatives where the core pyrazole (B372694) structure is maintained.

A notable derivative, 5-Chloro-3-methyl-4-nitro-1H-pyrazole (CMNP), has been identified as a potent abscission agent, particularly for facilitating the mechanical harvesting of 'Valencia' sweet oranges. ashs.org Abscission agents work by promoting the shedding of fruit, a process related to plant growth regulation, which is a key mechanism for some herbicides. CMNP induces oxidative stress and modifies the activity of enzymes like lipoxygenase and peroxidase in the fruit's abscission zone, which can lead to the synthesis of ethylene (B1197577) and promote fruit drop. ashs.org

The broader class of pyrazole derivatives has seen significant investigation for herbicidal use. mdpi.com For instance, a series of 1-alkyl-3-aryloxypyrazole-4-carboxamide derivatives were synthesized and tested for herbicidal activity, with the substitution pattern on the pyrazole ring being a key determinant of efficacy. jst.go.jp Similarly, research into 5-heterocycloxy-3-methyl-1-substituted-1H-pyrazoles has yielded compounds with excellent herbicidal activities at concentrations of 100 mg/L. mdpi.com One such compound demonstrated significant post-emergence herbicidal effects against Digitaria sanguinalis L. at a dosage of 750 g a.i. ha⁻¹. mdpi.com

However, the inclusion of a nitro group does not universally guarantee enhanced activity. In a study on novel 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids, it was found that strong electron-withdrawing groups, such as a nitro group, could decrease the inhibitory activity of the compounds. nih.gov The potential of derivatives like 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid has also been noted for possible use in herbicides. smolecule.com

Interactive Table: Herbicidal Activity of Selected Pyrazole Derivatives

| Compound Class | Target Weeds/Application | Key Findings |

| 5-Chloro-3-methyl-4-nitro-1H-pyrazole (CMNP) | Abscission agent for 'Valencia' sweet oranges | Induces oxidative stress and enzymatic changes in the abscission zone, promoting fruit drop. ashs.org |

| 5-heterocycloxy-3-methyl-1-substituted-1H-pyrazoles | Digitaria sanguinalis L. (post-emergence) | One derivative showed excellent herbicidal effect at 750 g a.i. ha⁻¹. mdpi.com |

| 1-Alkyl-3-aryloxypyrazole-4-carboxamides | Various annual lowland weeds | N-ethoxy-1-methyl-3-(3-trifluoromethylbenzyloxy)pyrazole-4-carboxamide showed good herbicidal activity and excellent crop safety in rice at 100 g a.i./ha. jst.go.jp |

| 4-Amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids | Broadleaf weeds (Amaranthus retroflexus L, Brassica napus) | Most compounds showed good inhibitory effects on broadleaf weeds; however, strong electron-withdrawing groups like nitro were found to decrease activity in this specific series. nih.gov |

Investigations as Prospective Pesticides

The 3-methyl-4-nitropyrazole scaffold is also a building block for compounds investigated for their pesticidal, particularly insecticidal, properties. The field of pesticide research has seen the development of numerous pyrazole-containing molecules due to their effectiveness against a range of pests. smolecule.com

Research has demonstrated that pyrazole oxime ether derivatives can possess significant insecticidal and acaricidal activity. researchgate.net In one study, a series of these derivatives were synthesized and tested against Aphis laburni Kaltenbach (an aphid) and Tetranychus cinnabarinus (a spider mite). researchgate.net Several of the synthesized compounds displayed high insecticidal activity (>90%) and excellent acaricidal activity (>92%) at a concentration of 200 mg/L. researchgate.net

Furthermore, the 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole moiety, a structural relative of 3-methyl-4-nitropyrazole, is a key component in many insecticidal molecules. researchgate.net A series of diacylhydrazine derivatives incorporating this scaffold were synthesized and showed favorable insecticidal activities against Helicoverpa armigera and Plutella xylostella. researchgate.net Specifically, compounds with a phenyl or 4-fluorophenyl group exhibited high activity, with LC50 values against P. xylostella as low as 23.67 mg L⁻¹, which was superior to the tebufenozide (B1682728) standard. researchgate.net

Another study focused on amides containing N-pyridylpyrazole moieties, which are known to target insect ryanodine (B192298) receptors. nih.gov These compounds, such as 3-Bromo-1-(3-chloropyridin-2-yl)-N-(2-methyl-4-nitrophenyl)-1H-pyrazole-5-carboxamide, were tested against various lepidopteran pests. The results indicated good larvicidal activities against pests like Chilo suppressalis, Plutella xylostella, and Spodoptera exigua. nih.gov

Interactive Table: Insecticidal Activity of Selected Pyrazole Derivatives

| Compound Class | Target Pests | Key Findings |

| Pyrazole oxime ether derivatives | Aphis laburni Kaltenbach, Tetranychus cinnabarinus | Many derivatives showed high insecticidal (>90%) and excellent acaricidal (>92%) activity at 200 mg/L. researchgate.net |

| Diacylhydrazines with a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold | Helicoverpa armigera, Plutella xylostella | Certain derivatives showed higher activity than the tebufenozide standard, with LC50 values against P. xylostella as low as 23.67 mg L⁻¹. researchgate.net |

| Amides with N-pyridylpyrazole moieties | Chilo suppressalis, Plutella xylostella, Spodoptera exigua | Compounds displayed good larvicidal activities, with some showing comparable efficacy to the commercial insecticide Rynaxypyr™ at certain concentrations. nih.gov |

Environmental Fate and Ecotoxicological Assessment

Environmental Persistence and Degradation Pathways

The environmental persistence of a chemical is determined by its resistance to various degradation processes, including biodegradation, photodegradation, and chemical degradation. While specific studies on the environmental persistence of 3-Methyl-4-nitro-1H-pyrazole are limited, the general characteristics of nitropyrazoles and nitroaromatic compounds suggest a degree of stability in the environment. The pyrazole (B372694) ring is aromatic and generally resistant to microbial attack, and the presence of a nitro group, an electron-withdrawing functionality, further increases the recalcitrance of the molecule to oxidative degradation nih.gov.

Nitropyrazoles are known for their thermal stability and resistance to hydrolysis, which are desirable properties for their application as energetic materials but can contribute to their persistence in the environment nih.gov. The degradation of these compounds in soil and water is expected to be slow.

Analogous compounds, such as nitrophenols, have been studied more extensively. For instance, 3-methyl-4-nitrophenol (B363926), a structural analog, is known to be a persistent pollutant resulting from the degradation of the insecticide fenitrothion (B1672510) nih.govfrontiersin.org. The biodegradation of 3-methyl-4-nitrophenol has been observed in certain microorganisms. For example, Ralstonia sp. SJ98 can utilize it as a sole source of carbon and energy, degrading it to catechol as a major intermediate nih.gov. Another bacterium, Burkholderia sp. strain SJ98, degrades 3-methyl-4-nitrophenol via methyl-1,4-benzoquinone (MBQ) and methylhydroquinone (B43894) (MHQ) as intermediates before ring cleavage nih.govfrontiersin.org. These pathways suggest that microbial degradation of the methyl and nitro-substituted aromatic ring is possible, albeit potentially slow.

Abiotic degradation processes such as photolysis may also contribute to the breakdown of this compound in the environment. However, the extent of this contribution is currently unknown.

Table 1: Predicted and Observed Degradation Intermediates of Structurally Similar Compounds

| Compound | Degradation Process | Key Intermediates | Reference |

| 3-Methyl-4-nitrophenol | Biodegradation by Ralstonia sp. SJ98 | Catechol | nih.gov |

| 3-Methyl-4-nitrophenol | Biodegradation by Burkholderia sp. strain SJ98 | Methyl-1,4-benzoquinone (MBQ), Methylhydroquinone (MHQ) | nih.govfrontiersin.org |